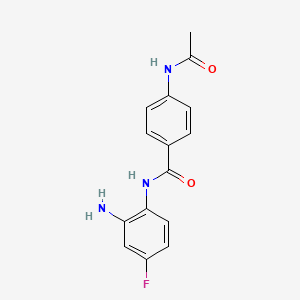

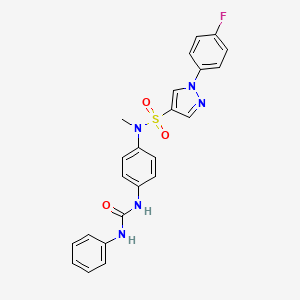

1-(4-氟苯基)-N-甲基-N-(4-(3-苯基脲基)苯基)-1H-吡唑-4-磺酰胺

描述

The compound “1-(4-Fluorophenyl)-N-methyl-N-(4-(3-phenylureido)phenyl)-1H-pyrazole-4-sulfonamide” is a phenyl urea derivative . It’s part of a series of compounds designed and synthesized as potential IDO1 inhibitors . IDO1, or Indoleamine 2,3-dioxygenase 1, is a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism and is an important immunotherapeutic target for the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves a series of reactions . For instance, a solution of racemic 3-[3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluoro-butyric acid ethyl ester in N,N-dimethylformamide was reacted with 4-cyanophenylacetic acid, 1-hydroxybenzotriazole, and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds and functional groups . It contains a pyrazole ring, a sulfonamide group, and a phenylurea moiety. The exact structure can be determined using spectroscopic techniques such as NMR .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with active methylene derivatives, including malononitrile and ethyl cyanoacetate . The reactivity of this compound towards these derivatives was explored, affording new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical structure and the types of bonds present .科学研究应用

Inhibition of Integrin α2β1

BTT 3033 is known to be an inhibitor of integrin α2β1 . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. By inhibiting integrin α2β1, BTT 3033 can affect various cellular processes such as cell adhesion, migration, and proliferation .

Prostate Stromal Cells Contraction

BTT 3033 has been reported to inhibit neurogenic and thromboxane A2-induced human prostate smooth muscle contraction . This suggests that BTT 3033 could potentially be used in the treatment of conditions related to prostate smooth muscle contraction, such as benign prostate hyperplasia (BPH) .

Phosphoproteomic Analysis

A phosphoproteomic analysis was conducted on human prostate stromal cells (WPMY-1) treated with BTT 3033 . This study identified potential downstream targets of BTT 3033, providing insights into the role of integrin α2β1 in prostate contraction and enabling new intracellular targets for smooth muscle contraction to be explored .

LIM Domain Kinases Inhibition

The study also found that LIM domain kinases, including LIM domain and actin-binding 1 (LIMA1), zyxin (ZYX), and thyroid receptor-interacting protein 6 (TRIP6), which are functionally associated with focal adhesions and the cytoskeleton, were present in the clusters with dose-dependent phosphorylation inhibition pattern .

Inhibition of Polo-like Kinase 1 (PLK1)

The Kinase-substrate enrichment analysis (KSEA) conducted in the study identified that polo-like kinase 1 (PLK1) was dose-dependently inhibited by BTT 3033 . PLK1 is a key regulator of cell cycle progression and its inhibition could potentially be used in the treatment of various cancers .

Inhibition of GTPases Signaling Proteins

The KSEA also identified that GTPases signaling proteins, such as disheveled segment polarity protein 2 (DVL2), were dose-dependently inhibited by BTT 3033 . GTPases are a large family of enzymes that can bind and hydrolyze guanosine triphosphate (GTP). They are involved in various cellular processes including cell division, protein synthesis, and signal transduction .

作用机制

Target of Action

The primary target of BTT 3033 is the α2β1 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The α2β1 integrin is a collagen receptor that plays a crucial role in cell adhesion, migration, and signaling .

Mode of Action

BTT 3033 acts as a conformation-selective inhibitor of α2β1 integrin . It binds to the α2I domain, exhibiting selectivity for α2β1 over other integrins such as α3β1, α4β1, α5β1, and αv . By inhibiting α2β1 integrin, BTT 3033 disrupts the interaction between cells and the ECM, affecting various cellular processes .

Biochemical Pathways

The inhibition of α2β1 integrin by BTT 3033 affects several biochemical pathways. It inhibits platelet binding to collagen I, a key event in the formation of blood clots . Additionally, it inhibits cell proliferation and induces cell apoptosis , affecting the growth and survival of cells.

Action Environment

The environment can influence the action of BTT 3033. For instance, shear stress conditions can affect the binding of α2-expressing cells to collagen I, a process inhibited by BTT 3033 . .

未来方向

属性

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)pyrazol-4-yl]sulfonyl-methylamino]phenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3S/c1-28(33(31,32)22-15-25-29(16-22)21-11-7-17(24)8-12-21)20-13-9-19(10-14-20)27-23(30)26-18-5-3-2-4-6-18/h2-16H,1H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLIQOPYDUKWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-N-methyl-N-(4-(3-phenylureido)phenyl)-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of BTT-3033 and how does this interaction affect cellular processes?

A: BTT-3033 is a selective inhibitor of the α2β1 integrin, a cell surface receptor that plays a crucial role in cell adhesion and signaling. [, , , , , ] By binding to the α2I domain of the α2 subunit, BTT-3033 disrupts the interaction between α2β1 integrin and its primary ligand, collagen I. [, , ] This disruption inhibits various downstream signaling pathways, including FAK/ERK½ signaling, leading to reduced cell adhesion, migration, proliferation, and altered cellular responses. [, , , ]

Q2: Research shows that BTT-3033 inhibits both neurogenic and thromboxane A2-induced contractions in human prostate smooth muscle. What is the proposed mechanism for this inhibitory effect?

A: While BTT-3033 primarily targets α2β1 integrin, its inhibitory effect on prostate smooth muscle contraction suggests an interplay between integrin signaling and other pathways involved in smooth muscle function. [] Further research is needed to fully elucidate the precise mechanisms underlying this observation.

Q3: How does the inhibitory activity of BTT-3033 differ under static versus shear stress conditions, and what does this reveal about the role of α2β1 integrin in platelet function?

A: Interestingly, BTT-3033 demonstrates stronger inhibitory activity on platelet adhesion to collagen under shear stress conditions, mimicking the physiological environment of blood flow. [] This suggests that the non-activated conformation of α2β1 integrin, which is preferentially targeted by BTT-3033 under shear stress, plays a crucial role in the initial interaction between platelets and collagen during thrombus formation. [] This finding highlights the importance of considering mechanical forces when studying integrin function and developing targeted therapies.

Q4: BTT-3033 appears to affect the expression of certain proteins involved in the renin-angiotensin system (RAS) in renal cancer cells. Could you elaborate on these findings?

A: Studies indicate that BTT-3033 treatment leads to a decrease in the expression of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 receptor (AGT1) in renal cancer cells. [] Since the RAS system is implicated in tumor growth and progression, these findings suggest that BTT-3033 might exert anti-tumor effects by modulating the RAS pathway. []

Q5: What insights have phosphoproteomic analyses provided regarding the downstream targets of BTT-3033 in prostate stromal cells?

A: Phosphoproteomic studies have identified several potential downstream targets of BTT-3033 in prostate stromal cells, including LIM domain kinases (LIMA1, ZYX, TRIP6), polo-like kinase 1 (PLK1), and GTPase signaling proteins like DVL2. [] These proteins are involved in various cellular processes such as focal adhesion formation, cytoskeletal regulation, and cell cycle control, suggesting that BTT-3033 might influence these processes through its impact on these targets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

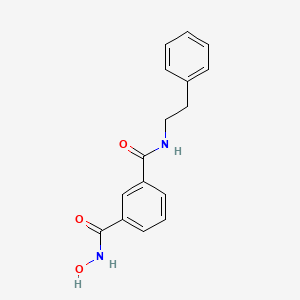

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)